1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]-
Description
1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- is a synthetic organic compound belonging to the indene-dione family, characterized by a bicyclic indene core fused with two ketone groups. The compound features a methylene bridge substituted with a 4-methoxyphenylamino group, which confers distinct chemical and biological properties. The compound is synthesized via condensation reactions between 1H-indene-1,3(2H)-dione and substituted amines under controlled conditions, a method consistent with related indene-dione derivatives .
Properties
IUPAC Name |
3-hydroxy-2-[(4-methoxyphenyl)iminomethyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)18-10-15-16(19)13-4-2-3-5-14(13)17(15)20/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKQVLOLPBQANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355538 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38756-21-7 | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- typically involves the condensation of 1H-indene-1,3(2H)-dione with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indene derivatives depending on the reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 2-[[(4-methoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione lies in its 4-methoxyphenylamino substituent, which distinguishes it from other derivatives. Key analogs include:
Physicochemical Properties
Comparative physicochemical data highlight substituent-driven variations:
The 4-methoxy group may lower the melting point compared to nitro derivatives (e.g., 159.5–160.0°C for nitro-substituted analogs) due to reduced crystallinity . Its predicted LogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Biological Activity
1H-Indene-1,3(2H)-dione, 2-[[(4-methoxyphenyl)amino]methylene]- is a synthetic organic compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 268.26 g/mol. Its structure includes an indene core with a methoxyphenylamino side group, which contributes to its reactivity and interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 268.26 g/mol |
| Density | 1.353 g/cm³ |
| Boiling Point | 488 °C |
| Flash Point | 187.1 °C |
| LogP | 2.563 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific kinases or proteases, influencing signal transduction pathways and cellular metabolism .
Anticancer Activity
Several studies have demonstrated the anticancer potential of indene derivatives. For instance, derivatives of indene-1,3-dione have shown significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .
Anti-inflammatory Effects
Research has indicated that certain derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A study highlighted that some compounds showed greater inhibition of COX-2 than the reference drug meloxicam, suggesting potential applications in treating inflammatory diseases .
Antioxidant Activity
The compound has also been noted for its antioxidant properties, helping to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the effects of several indene derivatives on human breast cancer cells (MCF-7). The results showed that treatment with these compounds led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The study concluded that these compounds could be developed into effective chemotherapeutic agents .
Case Study 2: COX Inhibition
In another investigation focusing on inflammatory responses, researchers synthesized various derivatives of indene-1,3-dione and assessed their COX inhibitory activities. The findings revealed that several compounds exhibited selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for managing inflammation without significant gastrointestinal side effects associated with non-selective COX inhibitors .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The primary synthesis involves a condensation reaction between 1H-indene-1,3(2H)-dione and 4-methoxyaniline under reflux in polar solvents like ethanol or methanol. Key optimization strategies include:
- Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete reaction .
- Solvent selection : Methanol or ethanol enhances solubility and reaction efficiency .
- Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity and yield .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 293.3 for C₁₇H₁₃NO₃) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Answer:
- Standardize assays : Use identical cell lines, incubation times, and controls across studies .
- Purity validation : Employ HPLC (>95% purity) to rule out impurities affecting results .
- Orthogonal assays : Cross-validate with fluorescence-based or enzymatic assays .
- Structural analogs : Compare activity with derivatives (e.g., halogen-substituted analogs) to identify SAR trends .
Advanced: What mechanistic strategies elucidate its enzyme inhibition mode (e.g., kinase or protease targets)?
Answer:
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition .
- Docking simulations : Use software like AutoDock to predict binding interactions with active sites (e.g., ATP-binding pockets) .
- Mutagenesis : Modify key residues (e.g., catalytic lysine) to confirm binding specificity .
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials .
- Solvent : Dissolve in DMSO (10 mM stock) to prevent hydrolysis.
- Monitoring : Conduct periodic NMR/HPLC checks to detect degradation .
Advanced: How can structural modifications enhance its pharmacological profile (e.g., bioavailability)?
Answer:
- Functional group addition : Introduce electron-withdrawing groups (e.g., –NO₂) to improve solubility .
- Prodrug design : Mask polar groups (e.g., esterification of –OH) to enhance membrane permeability .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., quinoline) for synergistic effects .
Advanced: What interdisciplinary approaches advance its application in materials science?
Answer:
- Optoelectronic studies : Characterize π-conjugation via UV-Vis spectroscopy (λmax ~350 nm) and DFT calculations .
- Thin-film fabrication : Use spin-coating to test dielectric properties for organic electronics .
- Thermal analysis : DSC/TGA evaluates stability (>200°C) for polymer composites .
Basic: How are side reactions (e.g., over-condensation) minimized during synthesis?
Answer:
- Reaction time : Limit to 6–8 hours to prevent dimerization .
- Catalyst use : Add a catalytic amount of acetic acid to accelerate imine formation .
- Workup : Quench with ice water to halt reactivity and precipitate the product .
Advanced: How can crystallography resolve discrepancies in spectroscopic data?
Answer:
- Single-crystal X-ray diffraction : Resolves ambiguous proton assignments (e.g., keto-enol tautomerism) .
- Comparative analysis : Align crystallographic data (bond lengths/angles) with computational models (e.g., Gaussian) .
Advanced: What strategies validate its selectivity in multi-target biological screens?
Answer:
- Off-target profiling : Use kinase/GPCR panels to assess cross-reactivity .
- CRISPR knockouts : Eliminate suspected targets to confirm on-mechanism activity .
- Microscale thermophoresis (MST) : Quantify binding affinity (Kd) for primary vs. secondary targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
